Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-3-9-7-10-5(8)4(13-7)6(11)12-2/h3,8H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVCEJGNHKGJHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=C(S1)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea-Mediated Cyclization
A foundational approach involves cyclocondensation between methyl 2-chloroacetoacetate and ethylthiourea derivatives. Adapted from a patent describing ethyl 2-amino-4-methylthiazole-5-carboxylate synthesis, this method substitutes ethylthiourea for thiourea to introduce the ethylamino group.
Procedure :
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Dissolve methyl 2-chloroacetoacetate (1.0 equiv) and ethylthiourea (1.2 equiv) in ethanol.
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Add sodium carbonate (0.05–0.1 equiv) as a base catalyst.
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Heat to 60–70°C for 5–6 hours under reflux.
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Distill off ethanol, cool, and adjust pH to 9–10 with NaOH.
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Isolate the product via filtration and vacuum drying.
Key Parameters :
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Melting Point : 168–170°C (observed in related ethyl ester derivatives).
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Advantages : High selectivity, minimal byproducts.
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Limitations : Requires precise pH control to avoid over-alkylation.
Microwave-Assisted Synthesis
Accelerated Reaction Optimization
Microwave irradiation significantly reduces reaction times. A method adapted from Ambeed’s ethyl 2-amino-4-methylthiazole-5-carboxylate synthesis achieves 92% yield in 8 minutes:
Procedure :
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Combine methyl 2-chloroacetoacetate (2 mmol), ethylthiourea (2.4 mmol), and polyethylene glycol (PEG-400) in water.
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Irradiate at 300 W, 90°C, for 8–10 minutes.
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Cool, filter, and recrystallize from ethanol.
Key Parameters :
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Reaction Time : <10 minutes.
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Advantages : Energy-efficient, scalable for high-throughput screening.
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Limitations : Requires specialized equipment; PEG recovery needed for cost-effectiveness.
Industrial-Scale Continuous Flow Synthesis
Automated Reactor Systems
Industrial production leverages continuous flow reactors for consistent output. A protocol inspired by BenchChem’s ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate synthesis involves:
Procedure :
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Pump methyl 2-chloroacetoacetate and ethylamine hydrochloride (1:1.1 molar ratio) into a heated reactor (70°C).
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Maintain residence time of 30–40 minutes.
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Neutralize effluent with aqueous NaOH, extract with dichloromethane.
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Crystallize the product under reduced pressure.
Key Parameters :
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Yield : 94–96% (projected from analogous flow systems).
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Throughput : 5–10 kg/day per reactor module.
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Advantages : Reduced solvent use, real-time quality control.
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Limitations : High initial capital investment.
Post-Synthetic Modification Strategies
Esterification of Carboxylic Acid Precursors
For laboratories lacking methyl 2-chloroacetoacetate, a two-step esterification route is viable:
Procedure :
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Hydrolyze ethyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate (1.0 equiv) with NaOH (2.0 equiv) in ethanol.
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Acidify to pH 2–3, isolate the carboxylic acid.
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Re-esterify with methanol (5.0 equiv) and H₂SO₄ (catalytic) under reflux.
Key Parameters :
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Purity : ≥98% after recrystallization.
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Advantages : Utilizes commercially available ethyl esters.
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Limitations : Additional steps increase cost and time.
Comparative Analysis of Methods
Challenges and Optimization Opportunities
Byproduct Formation
Over-alkylation at the thiazole ring’s 2-position is common. Strategies include:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products. The compound exhibits characteristics typical of thiazole derivatives, including solubility in organic solvents and stability under standard laboratory conditions.
Antimicrobial Activity
Research has demonstrated that derivatives of thiazole, including this compound, exhibit significant antibacterial properties. For instance:
- A study found that certain thiazole compounds showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, comparable to standard antibiotics like ampicillin and gentamicin sulfate .
- Another investigation highlighted the synthesis of various thiazole derivatives that displayed notable bactericidal activity, particularly against specific strains of bacteria .
Anticancer Potential
The anticancer properties of thiazole derivatives have also been extensively studied:
- A notable study reported that specific thiazole compounds could induce cell death in cancer cells by disrupting mitotic spindle formation. This was achieved through the inhibition of HSET (KIFC1), a motor protein involved in centrosome clustering in cancer cells .
- Further research identified that a derivative similar to this compound showed broad-spectrum anticancer activity against multiple tumor cell lines .
Case Studies and Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antibacterial Activity | Identified potent antibacterial effects against Staphylococcus aureus and Bacillus subtilis. |
| Study 2 | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation through disruption of mitotic processes. |
| Study 3 | Structure-Activity Relationship | Analyzed various thiazole derivatives to determine structural features contributing to biological activity. |
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in cell proliferation, leading to cytotoxic effects. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Key Structural and Functional Insights
Substituent Effects on Reactivity and Solubility: Ethylamino vs. Ethylthio: The ethylamino group in the target compound allows for hydrogen bonding, enhancing interactions with biological targets compared to the more hydrophobic ethylthio group in Ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate . Aromatic vs. In contrast, the ethylamino group offers flexibility and reduced steric bulk .
Ester Group Influence :
- Methyl esters (e.g., target compound) generally exhibit faster metabolic hydrolysis than ethyl esters, impacting drug stability and bioavailability .
Biological Relevance: The tert-butoxycarbonyl (BOC) group in Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate is a protective group used in dasatinib synthesis, highlighting the role of such intermediates in blocking reactive sites during multistep syntheses .
Biological Activity
Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate is a compound that belongs to the thiazole family, known for its diverse biological activities. Thiazole derivatives have been extensively studied for their potential applications in medicinal chemistry, particularly due to their antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activities of this compound, highlighting key research findings, case studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound has the molecular formula . The structure features a thiazole ring substituted with an amino group and an ethylamino side chain at specific positions. This configuration is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H10N2O2S |
| Molecular Weight | 174.23 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that thiazole derivatives demonstrate significant antimicrobial properties. This compound has been investigated for its efficacy against various bacterial and fungal strains.
- Study Findings : A study demonstrated that thiazole derivatives exhibit antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 3.92 mM to 4.01 mM against Candida albicans and Aspergillus niger .
Anticancer Potential
Thiazoles have been recognized for their anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation.
- Case Study : In vitro studies revealed that certain thiazole derivatives exhibited cytotoxic effects on human glioblastoma U251 cells and melanoma WM793 cells, with IC50 values significantly lower than those of standard chemotherapeutic agents such as doxorubicin .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored. It may exert its effects by inhibiting cyclooxygenase enzymes, which play a key role in the inflammatory response.
- Mechanism of Action : The interaction of this compound with specific molecular targets can lead to reduced inflammation and pain .
Structure-Activity Relationship (SAR)
Understanding the SAR of thiazole derivatives helps in optimizing their biological activity. Modifications in the thiazole ring or substituents can significantly impact their pharmacological profiles.
Key Observations
- Substituent Effects : The presence of electron-withdrawing groups enhances antimicrobial activity.
- Hydrophobic Interactions : Compounds with hydrophobic moieties at specific positions exhibit improved antibacterial properties .
- Amine Derivatives : The introduction of amine groups has been linked to increased cytotoxicity against cancer cell lines .
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased antimicrobial potency |
| Hydrophobic moieties | Enhanced antibacterial effects |
| Amino group presence | Higher cytotoxicity in cancer cells |
Q & A
Q. What are the standard synthetic routes for Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate?
The synthesis typically involves cyclization reactions of thiourea derivatives with α-haloketones or esters under reflux conditions. For example, ethyl 2-(ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (a structural analog) is synthesized via a Hantzsch thiazole synthesis, using ethyl bromopyruvate and N-ethylthiourea in ethanol under reflux . Purification often employs column chromatography or recrystallization. Reaction optimization may include varying solvents (e.g., ethanol, THF) and catalysts (e.g., triethylamine) to improve yield and purity .
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?
- NMR Spectroscopy : H and C NMR identify substituents on the thiazole ring, such as ethylamino and methyl ester groups. For example, ethyl analogs show distinct peaks for ethyl protons (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) and thiazole ring protons (δ 6.8–7.5 ppm) .
- X-ray Crystallography : Programs like SHELX refine crystal structures, resolving bond lengths and angles. The SHELX system is widely used for small-molecule crystallography due to its robustness in handling high-resolution data .
- Mass Spectrometry : HRMS confirms molecular weight and fragmentation patterns, critical for verifying synthetic products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Contradictions may arise from variations in assay conditions, impurity profiles, or structural analogs misattributed to the parent compound. To address this:
- Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration).
- Comparative Studies : Test the compound alongside analogs like methyl 2-amino-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate to isolate substituent-specific effects .
- Purity Validation : Employ HPLC (>95% purity) and elemental analysis to rule out impurities influencing bioactivity .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking : Tools like AutoDock Vina model binding affinities to enzymes (e.g., cyclooxygenase-2). For example, trifluoromethyl-substituted thiazoles show enhanced hydrophobic interactions in docking studies .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories using GROMACS, focusing on hydrogen bonding and residue flexibility .
- QSAR Models : Correlate electronic parameters (e.g., Hammett constants) of substituents (e.g., ethylamino vs. methylamino) with inhibitory activity .
Q. How can synthesis be optimized to improve yield and scalability?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% for similar thiazoles .
- Flow Chemistry : Continuous flow reactors enhance reproducibility and scalability, as demonstrated for bromothiazole derivatives .
- Catalyst Screening : Test Pd/C or Ni catalysts for dehalogenation steps, which can reduce byproducts in multi-step syntheses .
Methodological Tables
Q. Table 1. Reaction Optimization for Thiazole Synthesis
| Condition | Reagents/Catalysts | Yield (%) | Reference |
|---|---|---|---|
| Reflux in ethanol | Ethyl bromopyruvate, EtOH | 72 | |
| Microwave (150°C) | Ethyl bromoacetate, DMF | 88 | |
| Flow reactor (60°C) | THF, Pd/C catalyst | 92 |
Q. Table 2. Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| H NMR (400 MHz, CDCl) | δ 1.35 (t, J=7.1 Hz, CH), δ 4.25 (q, J=7.1 Hz, CH), δ 6.90 (s, thiazole H) | |
| HRMS (ESI+) | [M+H] m/z calc. 256.0821, found 256.0819 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
